ethyl 4-{[(2Z)-6-hydroxy-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}piperazine-1-carboxylate
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Description
Ethyl 4-{[(2Z)-6-hydroxy-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.13722174 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{[(2Z)-6-hydroxy-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Composition
The molecular formula of this compound is C19H24O6, with a molecular weight of 348.39 g/mol. The compound features a piperazine ring, which is known for its diverse biological properties.
Solubility and Stability
The compound is stable at low temperatures and exhibits solubility in solvents such as DMF and DMSO, with concentrations of 20 mg/ml and 16 mg/ml respectively. Its storage conditions recommend temperatures around -20°C to maintain integrity .
Antitumor Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, ethyl derivatives have shown inhibition of cell proliferation in human pancreatic and gastric cancer cells, suggesting a promising avenue for further exploration in oncology .
The biological activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Mechanistic studies reveal that it may activate caspase pathways, leading to programmed cell death, which is crucial for effective cancer therapies. The upregulation of caspase-3 has been noted as a key indicator of its apoptotic effect .
Antimicrobial Properties
In addition to its antitumor effects, the compound has shown antimicrobial activity against various bacterial strains. The presence of functional groups in its structure contributes to its ability to disrupt bacterial cell membranes, thereby inhibiting growth .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound reported a significant reduction in viability in treated cancer cell lines compared to controls. The IC50 values indicated potent activity, with some derivatives showing lower values than established chemotherapeutics .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition of growth at various concentrations, suggesting its potential utility as an antimicrobial agent in clinical settings .
Properties
IUPAC Name |
ethyl 4-[(Z)-(6-hydroxy-7-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-23-17(22)19-8-6-18(7-9-19)10-14-15(21)12-4-5-13(20)11(2)16(12)24-14/h4-5,10,20H,3,6-9H2,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEUWTWZWIBRHM-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.